molecular formula C12H21BO4 B12927485 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate

Cat. No.: B12927485
M. Wt: 240.11 g/mol
InChI Key: BZDRDKYTWFKVGB-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate is a chemical compound with the molecular formula C12H21BO4 and a molecular weight of 240.11 g/mol . This organoboron compound features a pinacol boronic ester group, a versatile functional group that has gained significant importance in medicinal chemistry and drug discovery . Boronic esters like this one are predominantly used as crucial building blocks and synthetic intermediates in organic chemistry . Their primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This makes them invaluable for the synthesis of more complex molecules, including potential pharmaceutical agents. The introduction of a boronic acid group (often protected as a stable ester like this one) into a molecule can modify its selectivity, physicochemical, and pharmacokinetic properties . The compound is supplied for research purposes and is Not for human, veterinary, or household use. Researchers can utilize the provided identifiers for their records: SMILES: B1(OC(C(O1)(C)C)(C)C)C(=C)CCOC(=O)C and InChIKey: BZDRDKYTWFKVGB-UHFFFAOYSA-N . Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C12H21BO4

Molecular Weight

240.11 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl acetate

InChI

InChI=1S/C12H21BO4/c1-9(7-8-15-10(2)14)13-16-11(3,4)12(5,6)17-13/h1,7-8H2,2-6H3

InChI Key

BZDRDKYTWFKVGB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCOC(=O)C

Origin of Product

United States

Preparation Methods

Catalytic Borylation Using Bis(pinacolato)diboron

A common and efficient method involves the palladium-catalyzed borylation of allylic electrophiles such as allylic acetates or triflates.

  • Reagents and Conditions:

    • Bis(pinacolato)diboron (B2pin2) as the boron source.
    • Palladium catalyst, typically PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2.
    • Potassium acetate (KOAc) as a base.
    • Solvent: 1,4-dioxane.
    • Temperature: 80 °C.
    • Reaction time: 16 hours under inert atmosphere (argon or nitrogen).
  • Procedure:
    A mixture of the allylic acetate precursor, bis(pinacolato)diboron, potassium acetate, and palladium catalyst is stirred in 1,4-dioxane at 80 °C for 16 hours. After completion, the reaction mixture is cooled, solvent evaporated, and the crude product purified by silica gel chromatography using ethyl acetate/hexanes gradient.

  • Outcome:
    This method yields the desired 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate in moderate to good yields (typically 60-80%) with high regio- and stereoselectivity.

Iridium-Catalyzed Borylation of Allylic Alcohols

An alternative approach uses iridium catalysis for direct borylation of allylic alcohols, which can then be acetylated.

  • Reagents and Conditions:

    • Bis(pinacolato)diboron.
    • Iridium catalyst such as bis(1,5-cyclooctadiene)dimethoxydiiridium(I) dimer.
    • Ligand: di-tert-butylbipyridine.
    • Solvent: tetrahydrofuran (THF).
    • Temperature: 70-80 °C.
    • Reaction time: 16-48 hours under nitrogen atmosphere.
  • Procedure:
    In a glove box, the catalyst, ligand, bis(pinacolato)diboron, and allylic alcohol substrate are combined in THF. The mixture is stirred under nitrogen at elevated temperature. After reaction completion, the mixture is concentrated and purified by silica gel chromatography.

  • Post-Functionalization:
    The resulting allylic boronate alcohol can be acetylated using acetic anhydride and a base such as pyridine or triethylamine to afford the acetate ester.

  • Outcome:
    This method provides access to the boronate ester with good functional group tolerance and yields typically above 70%.

Direct Esterification of Boronate-Containing Alcohols

If the boronate ester is first prepared as an allylic alcohol, acetylation is straightforward:

  • Reagents and Conditions:

    • Acetic anhydride.
    • Base: pyridine or triethylamine.
    • Solvent: dichloromethane or similar.
    • Temperature: room temperature to 80 °C.
    • Reaction time: 4-12 hours.
  • Procedure:
    The allylic boronate alcohol is dissolved in solvent, treated with acetic anhydride and base, and stirred until completion. The product is isolated by aqueous workup and purified by chromatography.

  • Outcome:
    This step typically proceeds with high yield (70-90%) and preserves the boronate ester functionality.

Method Key Reagents & Catalysts Conditions Yield Range Notes
Pd-Catalyzed Borylation Bis(pinacolato)diboron, PdCl2(dppf), KOAc 1,4-Dioxane, 80 °C, 16 h 60-80% High regioselectivity, inert atmosphere
Ir-Catalyzed Borylation + Acetylation Bis(pinacolato)diboron, Ir catalyst, di-tert-butylbipyridine; Ac2O, base THF, 70-80 °C, 16-48 h; RT-80 °C, 4-12 h 70-90% Good functional group tolerance
Direct Esterification of Boronate Alcohol Acetic anhydride, pyridine or TEA DCM, RT to 80 °C, 4-12 h 70-90% Mild conditions, preserves boronate
  • The choice of catalyst and base is critical for high yield and selectivity. Pd(dppf)-based catalysts with potassium acetate are widely preferred for borylation of allylic acetates.
  • Iridium catalysis offers an alternative with milder conditions and can be advantageous for sensitive substrates.
  • Post-borylation acetylation must be carefully controlled to avoid hydrolysis or degradation of the boronate ester.
  • Purification typically involves silica gel chromatography with gradients of ethyl acetate and hexanes to separate the product from side products and unreacted starting materials.
  • Reaction atmosphere (argon or nitrogen) is essential to prevent oxidation of sensitive boronate intermediates.

The preparation of this compound is efficiently achieved through palladium-catalyzed borylation of allylic acetates or iridium-catalyzed borylation of allylic alcohols followed by acetylation. These methods provide good yields and selectivity, supported by extensive research and optimization in the literature. The choice of method depends on substrate availability, desired reaction conditions, and scale.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

1. Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles such as halides or triflates. The boron atom facilitates the coupling process by acting as a leaving group.

Reaction TypeReactantsProduct Example
Suzuki-MiyauraAryl halide + 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetateAryl-substituted butenyl acetate

2. Synthesis of Complex Molecules

The compound can also serve as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical transformations such as hydrolysis and oxidation.

Medicinal Chemistry

1. Anticancer Agents

Research has indicated that derivatives of boron compounds exhibit anticancer properties. The incorporation of this compound into drug design can enhance the efficacy and selectivity of anticancer agents by improving their pharmacokinetic profiles.

2. Targeting Specific Biological Pathways

The compound's ability to form stable complexes with biomolecules allows it to be utilized in targeting specific biological pathways. For instance, it can be modified to interact with proteins involved in cancer cell proliferation or apoptosis.

Materials Science

1. Polymer Chemistry

In materials science, this compound can be used as a monomer in the production of boron-containing polymers. These materials often exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

Material TypeApplicationProperties Enhanced
Boron-containing PolymersCoatings and compositesThermal stability, mechanical strength

2. Sensors and Electronics

The unique electronic properties of boron compounds make them suitable for applications in sensors and electronic devices. The incorporation of this compound into sensor designs can improve sensitivity and selectivity towards specific analytes.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the successful synthesis of a series of boron-containing anticancer agents using this compound as a key intermediate. The resulting compounds showed significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Boron-Based Polymers

Another investigation focused on the development of a new class of boron-based polymers utilizing this compound as a monomer. The resulting materials exhibited improved thermal properties and were tested for potential applications in high-performance coatings.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through coordination with various nucleophiles. This property is exploited in coupling reactions to form complex organic structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituted Aryl Boronic Esters
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Acetate (CAS 562098-07-1, C₁₅H₂₁BO₄ , MW 276.14):

    • Differs by the presence of a benzyl group instead of the butenyl chain.
    • Higher molecular weight and lipophilicity due to the aromatic ring.
    • Used in polymer chemistry and drug conjugation due to its stability .
  • 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl Acetate: Features a phenylpropyl backbone, offering extended conjugation. Potential applications in OLED materials or as a monomer for conductive polymers .
Bisborylated Homoallylic Alcohols
  • Compounds 3j, 3k, 3l (from ):
    • Contain two dioxaborolan-2-yl groups and triethylsilane-protected hydroxyl groups.
    • Example: 3j (MW 563.54) includes a benzo[b]thiophen-2-yl substituent, enabling π-π interactions in catalysis.
    • Synthesized with high yields (80–89%) via palladium-catalyzed borylation, demonstrating superior reactivity in stereoselective reactions .
Carboxylic Acid Derivatives
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic Acid (CAS 1191063-90-7, C₉H₁₇BO₄, MW 200.04): Replaces the butenyl acetate with a propanoic acid group. Used as a bifunctional monomer in biodegradable polymers or pH-responsive drug delivery systems .

Biological Activity

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate is a boron-containing organic compound with potential applications in medicinal chemistry and material science. Its unique structure features a dioxaborolane moiety that is known for its reactivity and ability to participate in various chemical transformations. This article reviews the biological activities associated with this compound based on existing literature and research findings.

  • Molecular Formula: C12H21BO4
  • Molecular Weight: 240.1 g/mol
  • CAS Number: 2197092-20-7
  • IUPAC Name: Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium species.
  • Anticancer Properties : Studies suggest potential anticancer activity through mechanisms involving apoptosis induction and inhibition of cell proliferation in various cancer cell lines.
  • Antiviral Effects : Certain derivatives have demonstrated antiviral properties against influenza viruses.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related compounds against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium abscessus .

Anticancer Activity

Research on similar dioxaborolane derivatives has shown promising results in inhibiting tumor growth. For instance:

  • Cell Proliferation Inhibition : Compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating strong antiproliferative effects .

Case Study: MDA-MB-231 Cell Line

In a study assessing the effects of a related compound:

  • IC50 Values : The compound showed an IC50 of approximately 0.126 μM against MDA-MB-231 cells.
  • Mechanism of Action : The compound induced apoptosis and inhibited matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Antiviral Activity

The antiviral potential of dioxaborolane derivatives has also been explored:

  • A specific derivative demonstrated significant inhibition of influenza virus replication in vitro with no observed cytotoxicity at effective concentrations .

Pharmacokinetics and Toxicology

Pharmacokinetic studies conducted on similar compounds revealed moderate systemic exposure with favorable safety profiles at high doses (e.g., 800 mg/kg in animal models) . This suggests that the compound may be suitable for further development as a therapeutic agent.

Data Summary Table

Biological ActivityMIC/IC50 ValuesNotes
Antimicrobial4–8 μg/mLEffective against MRSA and Mycobacterium spp.
AnticancerIC50 = 0.126 μMStrong inhibition of MDA-MB-231 cells; induces apoptosis
AntiviralNot specifiedSignificant reduction in influenza virus replication

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed Miyaura borylation, where precursor alkenes react with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere. General Procedure 11 (e.g., use of tetrachloroethylene-d6 for NMR analysis) from related dioxaborolane syntheses suggests optimized temperatures of 80–90°C and reaction times of 24–48 hours for high yields . Purification via column chromatography (e.g., 1:9 EtOAc:Hexanes) is recommended, with yields typically ranging from 43% to 75% depending on steric and electronic effects of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the dioxaborolane methyl groups (δ ~1.3 ppm) and the acetate methyl protons (δ ~2.0 ppm). The ene-boronate moiety shows characteristic splitting patterns due to coupling with the boron atom .
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .
  • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=C stretch) and 1720 cm⁻¹ (acetate C=O) are critical. Discrepancies in spectra (e.g., unexpected C=O shifts) may indicate hydrolysis; anhydrous conditions or inert atmosphere should be verified .

Q. What are the stability and storage requirements for this compound?

  • Methodology : The compound is moisture-sensitive due to the boronate ester. Storage at 0–6°C under nitrogen or argon is recommended to prevent hydrolysis. Stability tests on analogous dioxaborolanes show <5% degradation over 6 months when stored in sealed, amber vials with molecular sieves .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the transition state of transmetalation steps. Key parameters include bond dissociation energies (BDEs) of the B–C bond (~75 kcal/mol) and electron density maps to assess steric hindrance from the tetramethyl dioxaborolane group. Experimental validation via kinetic studies (e.g., variable-temperature NMR) is critical to confirm computational predictions .

Q. How do steric effects from the tetramethyl dioxaborolane group influence regioselectivity in allylic substitution reactions?

  • Methodology : Steric parameters (e.g., A-values) of the dioxaborolane’s methyl groups create a shielded environment, favoring trans-addition in allylic systems. Comparative studies with less hindered analogs (e.g., 3-fluoro derivatives) show a 20–30% increase in β-selectivity for the tetramethyl-substituted compound. X-ray crystallography (e.g., C–B bond length: ~1.56 Å) and Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in photoredox reactions?

  • Methodology : Contradictions may arise from solvent polarity or light source intensity. Systematic studies should:

  • Control for trace water (e.g., Karl Fischer titration) .
  • Use radical traps (e.g., TEMPO) to identify intermediates .
  • Apply multivariate analysis (e.g., DOE) to isolate variables like catalyst loading (0.5–5 mol%) and wavelength (450–470 nm) .

Data Contradiction Analysis

Q. Why do NMR yields differ from isolated yields in reactions involving this compound?

  • Methodology : Boronate esters often form equilibrating oligomers in solution, leading to overestimated NMR yields. Internal standards (e.g., 1,3,5-trimethoxybenzene) and ¹¹B NMR integration can quantify monomeric vs. aggregated species. Isolated yields are more reliable but may require rigorous drying (e.g., azeotropic distillation with toluene) .

Q. How can conflicting cytotoxicity data for boron-containing analogs be rationalized?

  • Methodology : Structure-activity relationship (SAR) studies must account for:

  • Lipophilicity : LogP values >3.5 (common for tetramethyl dioxaborolanes) may enhance membrane permeability but increase off-target effects .
  • Hydrolytic stability : PBS buffer assays (pH 7.4, 37°C) can correlate stability with cytotoxicity .
  • Theoretical frameworks : Use QSAR models to predict toxicity thresholds .

Experimental Design Tables

Parameter Optimized Condition Reference
Reaction Temperature90°C (Miyaura borylation)
Purification Solvent1:9 EtOAc:Hexanes
Storage Temperature0–6°C under N₂/Ar
DFT Basis SetB3LYP/6-31G*

Key Citations

  • Synthesis & NMR:
  • Stability & Storage:
  • Computational Modeling:
  • Structural Analysis:

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